N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide
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Overview
Description
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a unique structure combining a benzodioxin ring, a cyclohexyl group, and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is subsequently coupled with 2-pyridinecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: A simpler analog with similar structural features but lacking the pyridinecarboxamide moiety.
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another derivative with potential antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide: A related compound with different functional groups and biological activities
Uniqueness
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c25-19(16-6-2-5-11-22-16)24-21(9-3-1-4-10-21)20(26)23-15-7-8-17-18(14-15)28-13-12-27-17/h2,5-8,11,14H,1,3-4,9-10,12-13H2,(H,23,26)(H,24,25) |
InChI Key |
CLLGNPSIWZHPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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